molecular formula C12H8N2O3S B3057558 3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 824983-82-6

3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B3057558
CAS No.: 824983-82-6
M. Wt: 260.27 g/mol
InChI Key: AUGRTFPCHUPOTH-UHFFFAOYSA-N
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Description

3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring. The presence of hydroxyl and phenyl groups further enhances its chemical properties and potential applications. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

CAS No.

824983-82-6

Molecular Formula

C12H8N2O3S

Molecular Weight

260.27 g/mol

IUPAC Name

3-hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C12H8N2O3S/c15-11-10-8(13-12(16)14(11)17)6-9(18-10)7-4-2-1-3-5-7/h1-6,17H,(H,13,16)

InChI Key

AUGRTFPCHUPOTH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)C(=O)N(C(=O)N3)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)C(=O)N(C(=O)N3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often include heating the 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to achieve cyclization and form the desired thienopyrimidine-2,4-dione .

Another synthetic strategy involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.

Mechanism of Action

The mechanism of action of 3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, thienopyrimidines have been shown to inhibit protein kinases, which are essential enzymes involved in cell growth, differentiation, and signaling pathways . By inhibiting these kinases, the compound can interfere with cancer cell proliferation and induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione is unique due to its specific substitution pattern and the presence of both hydroxyl and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

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